![molecular formula C24H21FN4O2S B2479162 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 750617-34-6](/img/structure/B2479162.png)
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piribedil is a white solid that is used as an antiparkinsonian agent. It acts as a dopamine agonist and also displays α2-adrenergic antagonist properties . It has been shown to counteract age-related memory impairment by improving memory and attention, as well as increasing the velocity of psychomotor reactions and lability of nervous processes .
Synthesis Analysis
The synthesis of Piribedil involves the reaction of 1-(3’:4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate. The reaction mixture is heated at boiling point (130°C) for 9 hours. After cooling, the mixture is extracted several times with 10% hydrochloric acid. The acid solution is then washed with ether and rendered alkaline with potassium carbonate. The oily product which is separated is extracted with chloroform and, after drying with potassium carbonate and evaporation, gives an oily residue .Molecular Structure Analysis
The molecular formula of Piribedil is C16H18N4O2 . The InChI code is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Physical And Chemical Properties Analysis
Piribedil has a melting point of 98°C and a boiling point of 439.76°C (rough estimate). It has a density of 1.1183 (rough estimate) and a refractive index of 1.6000 (estimate). It is slightly soluble in chloroform, DMSO, and methanol .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities:
- A study reported the synthesis and evaluation of thienopyrimidine derivatives as potential antitumor and antibacterial agents. These compounds, including variations with piperazine units, demonstrated significant in vitro activity against various cancer cell lines and bacterial strains, underscoring their potential as leads for the development of new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Pharmacokinetics and Drug Metabolism:
- Research on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, elucidates the complex metabolic pathways of similar compounds. This highlights the importance of understanding drug metabolism for the development of safe and effective therapies (Gong, Chen, Deng, & Zhong, 2010).
Pain Management Research:
- A study on novel vanilloid receptor-1 antagonists, including piperazinylpyrimidine analogues, has identified compounds with improved physicochemical and pharmacokinetic properties, suggesting the potential of similar structures in the development of new treatments for chronic pain (Wang et al., 2007).
Chemical Synthesis and Labeling:
- The synthesis of radiolabeled and stable isotope-labeled PD0205520, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, for use in drug metabolism and pharmacokinetic studies, underscores the utility of chemical synthesis techniques in the development of diagnostic and therapeutic agents (Zhang, Huang, & Huang, 2005).
Wirkmechanismus
Target of Action
A structurally similar compound, piribedil, is known to act as adopamine agonist . It also displays α2-adrenergic antagonist properties .
Mode of Action
As a dopamine agonist, the compound would bind to dopamine receptors, mimicking the action of dopamine and stimulating an effect. As an α2-adrenergic antagonist, it would bind to α2-adrenergic receptors, blocking the action of adrenergic neurotransmitters and inhibiting the receptor’s function .
Biochemical Pathways
dopaminergic pathways in the brain, which are involved in motor control and reward. α2-adrenergic antagonists affect the adrenergic pathways , influencing a variety of physiological processes such as smooth muscle relaxation and neurotransmitter release .
Pharmacokinetics
It is mentioned that the compound is slightly soluble in chloroform, dmso, and methanol . This could potentially affect its absorption and distribution in the body.
Result of Action
Based on its potential role as a dopamine agonist and α2-adrenergic antagonist, it could potentially influenceneurotransmission , motor control , and reward mechanisms .
Action Environment
: ChemicalBook, 2- [4- (1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Safety and Hazards
Piribedil has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c25-18-4-2-17(3-5-18)19-13-32-24-22(19)23(26-14-27-24)29-9-7-28(8-10-29)12-16-1-6-20-21(11-16)31-15-30-20/h1-6,11,13-14H,7-10,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJUKGXQVFARFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

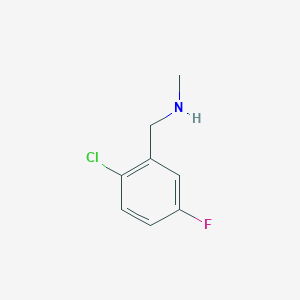
![N-[(4-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2479081.png)
![N-(2-methyl-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2479082.png)
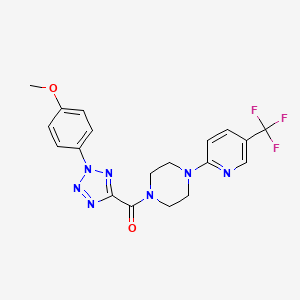
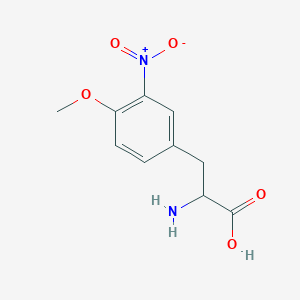
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2479089.png)
![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2479091.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479092.png)
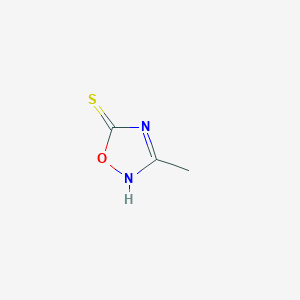
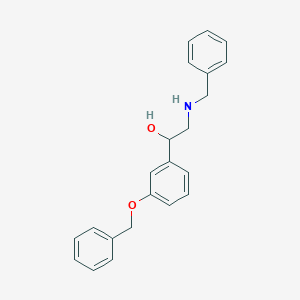
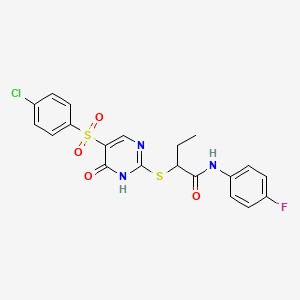

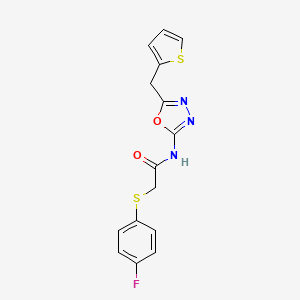
![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2479101.png)